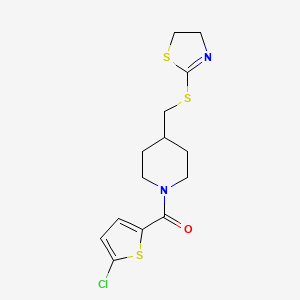
(5-Chlorothiophen-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chlorothiophen-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17ClN2OS3 and its molecular weight is 360.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that incorporates a thiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a chlorothiophene moiety and a piperidine derivative, which are key components contributing to its biological activity.
Pharmacological Properties
The biological activity of thiazole derivatives has been extensively studied, revealing their potential in various therapeutic areas:
- Antimicrobial Activity
-
Anticancer Activity
- Several studies have indicated that thiazole derivatives possess significant anticancer properties. For example, compounds with thiazole rings have been tested against various cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole structure can enhance antitumor activity.
- Anticonvulsant Activity
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various thiazole derivatives on human glioblastoma U251 cells and melanoma WM793 cells. Among the tested compounds, those with methoxy and chloro substituents showed enhanced activity, with IC50 values below 30 µM indicating potent anticancer potential .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives against C. albicans and A. niger. The results demonstrated that specific electron-withdrawing and donating groups significantly influenced the antimicrobial efficacy, highlighting the importance of structural modifications in enhancing biological activity .
The mechanisms underlying the biological activities of thiazole-containing compounds are multifaceted:
- Enzyme Inhibition : Many thiazoles act as inhibitors of critical enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Some compounds may disrupt microbial cell membranes, leading to cell death.
- Interaction with DNA : Certain thiazoles can intercalate into DNA or inhibit topoisomerases, affecting cancer cell survival.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS3/c15-12-2-1-11(21-12)13(18)17-6-3-10(4-7-17)9-20-14-16-5-8-19-14/h1-2,10H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQXGVKZOGLBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














